Pyrophosphate de potassium

Vue d'ensemble

Description

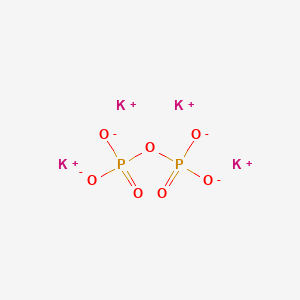

Potassium pyrophosphate (K4P2O7) is a water soluble, buffering and chelating agent. It can also be used as an ionic dispersant to form a low viscous solution. It is a biocompatible and a non-toxic compound that is commonly used as a food additive.

Potassium tetrapyrophosphate is a whitish-colored powdered solid. It is toxic by ingestion, and/or inhalation. Contact with the substance should be avoided.

Applications De Recherche Scientifique

Agriculture : Engrais sans chlorure

Le pyrophosphate de potassium est utilisé dans la production d’engrais contenant du potassium sans chlorure, qui sont particulièrement bénéfiques pour les environnements agricoles clos comme les serres . Ces engrais sont préférés en raison de leur faible teneur en chlorure, ce qui est crucial pour les cultures sensibles qui peuvent être affectées négativement par le chlorure.

Biochimie : Processus de calcification

Dans les processus bioénergétiques, tels que l’hydrolyse de l’ATP, le this compound joue un rôle essentiel. Il est impliqué dans les processus de calcification chez les mammifères et est essentiel pour diagnostiquer certains types de cancer en surveillant le processus d’élongation de la télomérase . Sa détection et sa quantification sont essentielles pour identifier des maladies comme la chondrocalcinose.

Industrie alimentaire : Amélioration de la qualité

Le this compound est utilisé dans l’industrie alimentaire pour prévenir la formation de struvite dans les produits de la mer en conserve et la décoloration des produits fruitiers. Il contribue également à améliorer le taux de gonflement de la crème glacée et à rehausser le goût des nouilles et des gâteaux .

Électrochimie : Détection nanomolaire

Le composé est utilisé dans des méthodes électrochimiques pour la détermination des ions pyrophosphate à des niveaux nanomolaires. Ceci est réalisé en utilisant une électrode en or recouverte d’un nanofilm de cystéine, basé sur la coordination compétitive des ions Cu(II) à la cystéine et au pyrophosphate .

Industrie de la peinture : Dispersant anionique

Dans les peintures à base d’eau (latex), le this compound sert de dispersant anionique. Ses propriétés contribuent à la distribution uniforme des pigments et autres composants dans la peinture, garantissant une finition et une couleur homogènes .

Industrie métallurgique : Agent chélatant

En tant qu’agent chélatant des ions métalliques, le this compound est utilisé pour lier les ions métalliques, ce qui peut être bénéfique dans divers procédés industriels, notamment le nettoyage et le placage des métaux .

Herbicides : Adjuvant de pulvérisation

Dans le secteur agricole, le this compound se retrouve dans les compositions herbicides en tant qu’adjuvant de pulvérisation. Il contribue à la distribution efficace des herbicides sur les surfaces des plantes, améliorant ainsi leur efficacité .

Industrie laitière : Prévention du vieillissement du fromage

Le composé est également utilisé dans l’industrie laitière pour prévenir le vieillissement du fromage. Il contribue à maintenir la texture et la saveur souhaitées au fil du temps, garantissant que la qualité du fromage reste constante .

Mécanisme D'action

Target of Action

Potassium pyrophosphate (K4P2O7) is a water-soluble, buffering, and chelating agent . It is a biocompatible and non-toxic compound that is commonly used as a food additive . The primary targets of potassium pyrophosphate are the biochemical processes that require buffering and chelation.

Mode of Action

Potassium pyrophosphate acts as an ionic dispersant to form a low viscous solution . It interacts with its targets by binding to them and altering their chemical properties. This interaction can result in changes in the physical and chemical properties of the target substances, making them more soluble or dispersible.

Biochemical Pathways

Potassium pyrophosphate plays a role in many biosynthetic pathways that produce pyrophosphate (PPi) as a by-product . Pyrophosphatases play pivotal roles in PPi detoxification by converting PPi to inorganic phosphate . It also plays a role in the mineralization of hard tissues .

Pharmacokinetics

Potassium pyrophosphate is a water-soluble compound, which suggests that it can be easily absorbed and distributed in the body . .

Result of Action

The action of potassium pyrophosphate results in the formation of a low viscous solution when used as an ionic dispersant . It also results in the detoxification of pyrophosphate in various biosynthetic pathways . In the context of hard tissue mineralization, it plays a significant role .

Action Environment

Potassium pyrophosphate dissociates completely in aqueous media to potassium ions (K+) and pyrophosphate ions (P2O7 4-). The pyrophosphate anion is unstable in aqueous solution and hydrolyses into inorganic phosphate . Both potassium ions (K+) and phosphate ions (HPO4 2-) are ubiquitous in the environment . Therefore, the action, efficacy, and stability of potassium pyrophosphate can be influenced by various environmental factors such as pH, temperature, and the presence of other ions.

Safety and Hazards

Orientations Futures

Potassium pyrophosphate is used in many industrial applications such as surface treatment, boiler descaling, detergent manufacturing, paint and coatings, mining of ore and clay, oil drilling, and synthetic rubber production . It is applied as a food additive, detergent builder, oral care agent . It can be found in herbicides as a spray adjuvant . It is also used as an emulsifier and buffering agent in processed meat, fish, and cheese . It is also used as a gelling agent in instant puddings and desserts .

Analyse Biochimique

Biochemical Properties

Potassium pyrophosphate plays a significant role in biochemical reactions. It acts as a pyrophosphate ion in aqueous solutions, which is unstable and hydrolyzes to inorganic phosphate . Both potassium ions and phosphate ions are ubiquitous in the environment and are essential to all living organisms . Their intracellular and extracellular concentrations are actively regulated .

Cellular Effects

It is known that pyrophosphates play pivotal roles in PPi detoxification by converting PPi to inorganic phosphate . A number of parasites express a PPi-dependent phosphofructokinase (PPi-PFK) that consumes PPi to power the phosphorylation of fructose-6-phosphate .

Molecular Mechanism

The molecular mechanism of potassium pyrophosphate involves its role as a pyrophosphate ion. In chemistry, pyrophosphates are phosphorus oxyanions that contain two phosphorus atoms in a P−O−P linkage . This bond is also referred to as a high-energy phosphate bond .

Temporal Effects in Laboratory Settings

In laboratory settings, potassium pyrophosphate is known to be stable and does not degrade over time . The long-term effects of potassium pyrophosphate on cellular function in in vitro or in vivo studies have not been extensively studied.

Metabolic Pathways

Potassium pyrophosphate is involved in various metabolic pathways. For instance, it is known to participate in the process of PPi detoxification by converting PPi to inorganic phosphate . This process is crucial in maintaining pyrophosphate homeostasis .

Subcellular Localization

It is known that pyrophosphates are found in ATP and other nucleotide triphosphates, which are important in biochemistry .

Propriétés

IUPAC Name |

tetrapotassium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4K.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCLIXPGLDDLTM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K4P2O7, K4O7P2 | |

| Record name | TETRAPOTASSIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036446 | |

| Record name | Potassium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium tetrapyrophosphate is a whitish-colored powdered solid. It is toxic by ingestion, and/or inhalation. Contact with the substance should be avoided., Dry Powder; Liquid; NKRA; Other Solid, Colourless crystals or white, very hygroscopic powder, Trihydrate: Colorless deliquescent solid; [Merck Index] White odorless solid; Hygroscopic; [ICSC] White hygroscopic powder or granules; [Alfa Aesar MSDS], ODOURLESS HYGROSCOPIC WHITE GRANULES OR POWDER. | |

| Record name | POTASSIUM TETRAPYRO PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, potassium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TETRAPOTASSIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Tetrapotassium pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, insoluble in ethanol, Solubility in water, g/100ml at 25 °C: 187 (very good) | |

| Record name | TETRAPOTASSIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7320-34-5, 10124-52-4 | |

| Record name | POTASSIUM TETRAPYRO PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, tetrapotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, potassium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoric acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrapotassium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9W4019H5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1090 °C | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)